4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.
Preparation Methods
The synthesis of 4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route starts with the preparation of 4-phenyl-3-thiazolecarbaldehyde, which is then reacted with malononitrile and ammonia to form 5-(4-phenyl-3-thiazolyl)-1H-tetrahydro-1,2,4-triazole. This intermediate is then subjected to a thiolation reaction to yield the final product . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Scientific Research Applications
4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Its derivatives are studied for potential use in treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects .
Comparison with Similar Compounds
4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:
- 4-cyclopropyl-4H-1,2,4-triazole-3-thiol
- 5-cyclopropyl-1,2,4-triazol-3-ylamine
- 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol These compounds share the 1,2,4-triazole core but differ in their substituents, which can significantly affect their chemical properties and biological activities .
Properties
IUPAC Name |
4-cyclopropyl-3-propyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-2-3-7-9-10-8(12)11(7)6-4-5-6/h6H,2-5H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPFABLWTAJFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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